10-O-アセチル SN-38

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

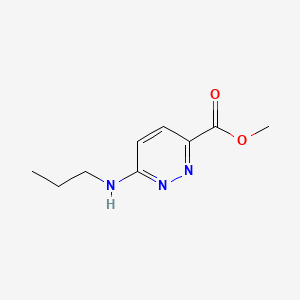

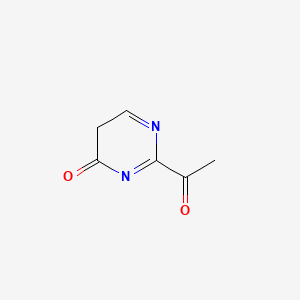

10-O-Acetyl SN-38 is a derivative of 7-ethyl-10-hydroxycamptothecin, commonly known as SN-38. It is a potent inhibitor of the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription. This compound is primarily studied for its potential antitumor activity, as it can interfere with DNA processes and induce cell death.

科学的研究の応用

10-O-Acetyl SN-38 has several scientific research applications, including:

Chemistry: It is used as a biochemical tool to study the inhibition of topoisomerase I and its effects on DNA replication and transcription.

Biology: It is used in cell culture studies to investigate its cytotoxic effects on various cancer cell lines.

Medicine: It is being explored as a potential antitumor agent due to its ability to induce cell death in cancer cells.

Industry: It is used in the development of liposome-based drug delivery systems to improve the solubility and stability of SN-38.

生化学分析

Cellular Effects

It is known that SN-38, the parent compound, has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 10-O-Acetyl SN-38 is not fully understood. It is known that SN-38, the active metabolite of irinotecan, exerts its effects at the molecular level. It is a highly effective cytotoxic topoisomerase I inhibitor . This suggests that 10-O-Acetyl SN-38 may have similar properties.

Temporal Effects in Laboratory Settings

It is known that SN-38 induces metabolic disturbances in the central nervous system .

Dosage Effects in Animal Models

In animal models, the effects of 10-O-Acetyl SN-38 vary with different dosages. For instance, in male mice, the maximum tolerated dose of SN-38 was found to be between 5.0 and 7.5 mg/kg/day .

Metabolic Pathways

10-O-Acetyl SN-38 is involved in various metabolic pathways. In the central nervous system, it has been found to affect purine metabolism, pyrimidine metabolism, amino acid metabolism, and glyceride metabolism .

Transport and Distribution

It is known that SN-38, the parent compound, is transported and distributed within cells and tissues in a manner that allows for increased affinity to lipid membranes and improved delivery of the drug to tumor sites .

Subcellular Localization

It is known that SN-38, the parent compound, is localized in both the nucleus and cytosol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 10-O-Acetyl SN-38 typically involves the acetylation of SN-38 at the 10-O position. This can be achieved by reacting SN-38 with an acetylating agent such as acetic anhydride in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production methods for 10-O-Acetyl SN-38 are not extensively documented. the carrier-deposition method has been used to prepare liposome-entrapped formulations of SN-38, which could be adapted for large-scale production .

化学反応の分析

Types of Reactions

10-O-Acetyl SN-38 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

Reduction: This reaction can convert the compound into a more reduced form, which may have different properties.

Substitution: This reaction can replace specific functional groups on the compound with other groups, potentially enhancing its activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, acetylation of SN-38 results in the formation of 10-O-Acetyl SN-38.

作用機序

10-O-Acetyl SN-38 exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to the accumulation of DNA breaks, ultimately inducing cell death. The compound’s molecular targets include DNA topoisomerase I, and it interferes with the DNA replication and transcription pathways .

類似化合物との比較

Similar Compounds

SN-38: The parent compound of 10-O-Acetyl SN-38, known for its potent topoisomerase I inhibitory activity.

Irinotecan: A prodrug that is metabolized into SN-38 in the body, used in chemotherapy.

10-O-Acetyl SN-38-d3: A deuterated form of 10-O-Acetyl SN-38, used as a reference material in research.

Uniqueness

10-O-Acetyl SN-38 is unique due to its acetylation at the 10-O position, which enhances its stability and bioactivity compared to SN-38. This modification allows for improved drug delivery and potentially greater therapeutic efficacy.

特性

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-4-14-15-8-13(32-12(3)27)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)28)11-31-23(29)24(18,30)5-2/h6-9,30H,4-5,10-11H2,1-3H3/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFECOLLKQQDLJK-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80740139 |

Source

|

| Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946821-59-6 |

Source

|

| Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

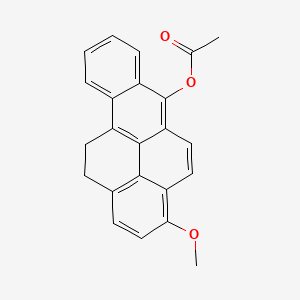

![2',3'-Dihydro-7-methoxy-spiro[isobenzofuran-1(3H),1'-[1H]phenalen]-3-one](/img/structure/B588216.png)

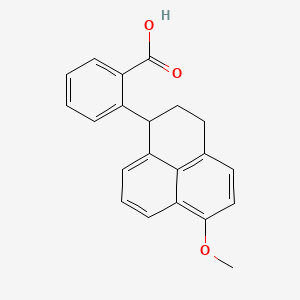

![1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one](/img/structure/B588219.png)